molecular formula C11H13NO2 B12977097 (R)-2-(Amino(cyclopropyl)methyl)benzoic acid

(R)-2-(Amino(cyclopropyl)methyl)benzoic acid

Cat. No.: B12977097
M. Wt: 191.23 g/mol
InChI Key: ZBOPEFNQOWSIAM-SNVBAGLBSA-N
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Description

®-2-(Amino(cyclopropyl)methyl)benzoic acid is an organic compound that features a benzoic acid core with an amino group and a cyclopropylmethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Amino(cyclopropyl)methyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with benzoic acid as the starting material.

    Cyclopropylmethylation: The benzoic acid undergoes a cyclopropylmethylation reaction to introduce the cyclopropylmethyl group.

    Amination: The cyclopropylmethylated benzoic acid is then subjected to an amination reaction to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production methods for ®-2-(Amino(cyclopropyl)methyl)benzoic acid may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(Amino(cyclopropyl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and cyclopropylmethyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield benzoic acid derivatives with additional oxygen-containing functional groups.

    Reduction: Can produce amine derivatives.

    Substitution: Results in various substituted benzoic acid compounds.

Scientific Research Applications

®-2-(Amino(cyclopropyl)methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-[(R)-amino(cyclopropyl)methyl]benzoic acid

InChI

InChI=1S/C11H13NO2/c12-10(7-5-6-7)8-3-1-2-4-9(8)11(13)14/h1-4,7,10H,5-6,12H2,(H,13,14)/t10-/m1/s1

InChI Key

ZBOPEFNQOWSIAM-SNVBAGLBSA-N

Isomeric SMILES

C1CC1[C@H](C2=CC=CC=C2C(=O)O)N

Canonical SMILES

C1CC1C(C2=CC=CC=C2C(=O)O)N

Origin of Product

United States

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